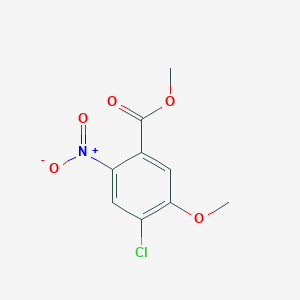

Methyl 4-chloro-5-methoxy-2-nitrobenzoate

Description

Historical Context and Discovery

Methyl 4-chloro-5-methoxy-2-nitrobenzoate (CAS 1823517-66-3) emerged as a compound of interest in the early 21st century, primarily due to its utility as a synthetic intermediate in pharmaceutical and agrochemical research. While its exact discovery timeline remains undocumented in public literature, its structural analogs—such as nitrobenzoic acids and their esters—have been studied since the 19th century. The compound’s synthesis likely evolved from methodologies developed for nitro-substituted aromatic esters, which gained prominence in the mid-20th century for applications in dye and drug manufacturing. For instance, patents describing synthetic routes for related chloro-nitro-methoxybenzoate derivatives, such as the preparation of 4-amino-5-chloro-2-methoxybenzoic acid, highlight the iterative optimization of nitroaromatic ester synthesis. The compound’s development aligns with broader trends in organic chemistry that prioritize modular intermediates for complex molecule assembly.

Chemical Classification and Nomenclature

This compound belongs to the class of aromatic nitrobenzoate esters , characterized by a benzene ring substituted with nitro (-NO₂), methoxy (-OCH₃), chloro (-Cl), and ester (-COOCH₃) functional groups. Its systematic IUPAC name, This compound , reflects the substituents’ positions on the benzoate backbone. The numbering of the benzene ring follows IUPAC priority rules, where the nitro group at position 2, the methoxy group at position 5, and the chlorine at position 4 define the compound’s topology.

Key structural features :

- Aromatic core : A benzene ring provides planar stability.

- Electron-withdrawing groups : Nitro (-NO₂) and chloro (-Cl) groups direct electrophilic substitution reactions.

- Electron-donating group : Methoxy (-OCH₃) at position 5 modulates electronic effects.

- Ester functionality : The methyl ester (-COOCH₃) enhances solubility in organic solvents.

Registry and Identification Systems

The compound is cataloged across major chemical databases, ensuring unambiguous identification:

| Identifier | Value | Source |

|---|---|---|

| CAS Registry Number | 1823517-66-3 | |

| PubChem CID | 118993840 | |

| MDL Number | MFCD28131315 | |

| Molecular Formula | C₉H₈ClNO₅ | |

| Molecular Weight | 245.62 g/mol | |

| SMILES | COC(=O)C1=CC(OC)=C(Cl)C=C1N+[O-] | |

| InChI Key | GHSRHFQGTJBYBD-UHFFFAOYSA-N |

These identifiers facilitate cross-referencing in synthetic workflows and regulatory documentation. For example, the SMILES string encodes the compound’s connectivity, while the InChI Key ensures machine-readable uniqueness.

Position in Organic Chemistry Classifications

Within organic chemistry, this compound occupies a niche as a multifunctional aromatic ester . Its classification spans three domains:

- Functional Group Chemistry :

Synthetic Intermediates :

The compound serves as a precursor in synthesizing bioactive molecules, leveraging its substituents for sequential modifications. For example, the nitro group can be reduced to an amine for further functionalization.Structural Analogs :

It shares homology with pharmacologically active nitrobenzoates, such as methyl paraben derivatives and anticoagulant intermediates.

Comparative Analysis of Substituent Effects :

This interplay of electronic effects makes the compound a versatile scaffold in multistep syntheses, particularly in medicinal chemistry.

Properties

IUPAC Name |

methyl 4-chloro-5-methoxy-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO5/c1-15-8-3-5(9(12)16-2)7(11(13)14)4-6(8)10/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHSRHFQGTJBYBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)OC)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of Chlorobenzoic Acids

The initial step involves nitration of chlorobenzoic acids to introduce the nitro group at the ortho position relative to the existing substituents. According to patent CN106496036A, nitration is performed using a mixture of nitric acid and sulfuric acid at low temperatures (-5°C to 0°C). The molar ratios of nitric acid to benzoic acid are optimized between 1.1:1 and 1.5:1, with sulfuric acid facilitating the electrophilic substitution.

- Temperature: -5°C to 0°C

- Reagents: Nitric acid (60%) and concentrated sulfuric acid

- Molar ratios: 1.1:1 to 1.5:1 (benzoic acid:nitric acid)

Reaction:

$$ \text{Chlorobenzoic acid} + \text{HNO}3 \xrightarrow{\text{H}2\text{SO}_4, \, -5^\circ C} \text{Nitro-chlorobenzoic acid} $$

Hydrolysis and Methylation

The nitrated intermediate (4-chloro-2-nitrobenzoic acid) undergoes hydrolysis to convert it into the corresponding acid if necessary, followed by methylation to form methyl esters. Patent CN106496036A details that methylation is achieved using methanol in the presence of acid catalysts or under reflux conditions with sulfuric acid, yielding methyl 4-chloro-2-nitrobenzoate.

- Solvent: Methanol

- Catalyst: Sulfuric acid or other acid catalysts

- Temperature: Reflux (~65°C)

- Duration: 3-4 hours

Reaction:

$$ \text{4-Chloro-2-nitrobenzoic acid} + \text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}_4, \, \text{Reflux}} \text{Methyl 4-chloro-2-nitrobenzoate} $$

Introduction of the Methoxy Group at Position 5

The key step involves substituting the chloro group with a methoxy group at the 5-position. According to patent CN106496036A, this is achieved via nucleophilic substitution using methanol in the presence of strong bases such as sodium hydride, sodium hexamethyldisilazide, or lithium diisopropylamide. The reaction occurs in polar aprotic solvents like tetrahydrofuran (THF), methyl tertiary butyl ether (MTBE), or glycol dimethyl ether.

- Solvent: Tetrahydrofuran, MTBE, or glycol dimethyl ether

- Base: Sodium hydride, sodium hexamethyldisilazide, or lithium diisopropylamide

- Temperature: 50°C to 125°C

- Reaction Time: 10 to 25 hours

Reaction:

$$ \text{Methyl 4-chloro-2-nitrobenzoate} + \text{NaH} \xrightarrow{\text{solvent, heat}} \text{Methyl 4-methoxy-2-nitrobenzoate} $$

Subsequently, methylation at the 5-position is achieved by methylating the hydroxyl group, completing the substitution to form methyl 4-methoxy-2-nitrobenzoate.

Chlorination and Final Functionalization

The final step involves chlorination at the 4-position if needed, or direct substitution to obtain methyl 4-chloro-5-methoxy-2-nitrobenzoate. This can be performed with chlorinating agents such as N-chlorosuccinimide (NCS) or other chlorinating reagents under controlled conditions.

Summary of the Synthetic Route

| Step | Description | Reagents | Conditions | Reference |

|---|---|---|---|---|

| 1 | Nitration of chlorobenzoic acid | Nitric acid, sulfuric acid | -5°C to 0°C | CN106496036A |

| 2 | Hydrolysis to acid (if needed) | Water, base | Reflux | General organic synthesis principles |

| 3 | Methylation of benzoic acid | Methanol, sulfuric acid | Reflux | CN106496036A |

| 4 | Nucleophilic substitution to introduce methoxy | Sodium hydride, THF | 50-125°C, 10-25 hrs | CN106496036A |

| 5 | Chlorination at position 4 | N-chlorosuccinimide | Controlled temperature | Patent literature |

Notes and Observations

- The nitration step requires precise temperature control to avoid poly-nitration or degradation.

- The methylation step's efficiency depends on the molar ratio of reagents and reaction temperature.

- Nucleophilic substitution for methoxy introduction demands strong bases and polar aprotic solvents to facilitate the reaction.

- Final chlorination must be carefully controlled to prevent over-chlorination or side reactions.

Scientific Research Applications

Methyl 4-chloro-5-methoxy-2-nitrobenzoate is used in various fields of scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

Medicine: Research into potential pharmaceutical applications, including the development of new drugs.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-chloro-5-methoxy-2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloro and methoxy groups can influence the compound’s reactivity and binding affinity. The pathways involved often include enzyme inhibition or activation, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

Methyl 4-chloro-3-methoxy-5-nitrobenzoate (CAS 616-82-0)

- Similarity : 0.78

- Key Differences : The methoxy group shifts to position 3 instead of 3.

- Impact : Altered steric and electronic effects may influence reactivity in nucleophilic substitution or reduction reactions. The para-nitro and meta-methoxy arrangement could reduce resonance stabilization compared to the original compound .

Methyl 5-chloro-2-nitrobenzoate (CAS 4771-47-5)

Functional Group Variations

Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate (CAS 164161-49-3)

- Similarity : 1.00

- Key Differences : Substitutes chloro with benzyloxy at position 3.

- The benzyloxy group introduces a site for hydrogenolysis or deprotection reactions .

Methyl 4-acetamido-5-chloro-2-methoxybenzoate

- Key Differences : Replaces nitro with acetamido at position 2.

- Impact: Transforms the electron-deficient aromatic ring into an electron-rich system, favoring electrophilic reactions. This compound is noted as a metoclopramide impurity, emphasizing the importance of purity control in pharmaceuticals .

Halogen-Substituted Analogs

Methyl 2-chloro-4-fluoro-5-nitrobenzoate (QB-7271)

- Key Differences : Fluoro at position 4 and chloro at position 2.

- The shifted chloro group may alter regioselectivity in cross-coupling reactions .

Methyl 4-chloro-5-fluoro-2-nitrobenzoate (QV-6982)

- Key Differences : Fluoro replaces methoxy at position 5.

- The fluoro group’s strong electronegativity may further polarize the aromatic ring .

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| Methyl 4-chloro-5-methoxy-2-nitrobenzoate | 1823517-66-3 | C₉H₈ClNO₅ | 245.62 | 4-Cl, 5-OCH₃, 2-NO₂ |

| Methyl 4-chloro-3-methoxy-5-nitrobenzoate | 616-82-0 | C₉H₈ClNO₅ | 245.62 | 4-Cl, 3-OCH₃, 5-NO₂ |

| Methyl 5-chloro-2-nitrobenzoate | 4771-47-5 | C₈H₆ClNO₄ | 215.59 | 5-Cl, 2-NO₂ |

| Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate | 164161-49-3 | C₁₆H₁₄ClNO₆ | 351.74 | 4-OBn, 5-OCH₃, 2-NO₂ |

Critical Analysis of Similarity Metrics

While some compounds (e.g., Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate ) are assigned high similarity scores (1.00), their functional group differences (e.g., benzyloxy vs. chloro) significantly alter physicochemical properties. Such discrepancies highlight the limitations of algorithmic similarity assessments and underscore the need for manual verification in structural comparisons.

Biological Activity

Methyl 4-chloro-5-methoxy-2-nitrobenzoate is an organic compound that exhibits various biological activities primarily due to its unique chemical structure, which includes a chloro group, a methoxy group, and a nitro group. This article explores its biochemical properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C_10H_9ClN_2O_4. The presence of the nitro group allows for a variety of biochemical interactions, while the methoxy and chloro groups contribute to its solubility and reactivity.

This compound interacts with several biological targets, particularly enzymes involved in aromatic compound metabolism. Key properties include:

- Enzyme Interactions : It is metabolized by cytochrome P450 enzymes, which catalyze oxidation reactions. This interaction can lead to the formation of reactive intermediates capable of affecting cellular proteins and DNA.

- Cellular Effects : The compound influences cell signaling pathways, gene expression, and cellular metabolism. It can modulate transcription factors that regulate genes associated with cell growth and apoptosis.

The mechanism of action involves:

- Binding Interactions : this compound may act as an inhibitor or activator of various enzymes. For instance, it can inhibit oxidoreductases by binding to their active sites, reducing oxidative stress by decreasing reactive oxygen species production.

- Reduction Reactions : The nitro group can undergo reduction to form nitroso and hydroxylamine intermediates, which may further be reduced to amines. These transformations are crucial for its biological activity.

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary significantly with dosage:

- Low Doses : Minimal effects on cellular function.

- High Doses : Significant alterations in cell signaling and gene expression; potential toxic effects including oxidative stress and cellular damage have been observed.

Case Studies

Several studies have investigated the biological activity of this compound:

- Antimicrobial Activity : Research has indicated that compounds with similar structures exhibit antimicrobial properties. This compound may also possess these activities due to its nitro group.

- Cytotoxicity Studies : In laboratory settings, prolonged exposure to varying concentrations of the compound has demonstrated cumulative effects on cellular processes such as proliferation and apoptosis.

Research Findings Summary

| Study Focus | Findings |

|---|---|

| Enzyme Interaction | Metabolized by cytochrome P450; alters oxidative stress levels. |

| Cellular Effects | Modulates transcription factors affecting growth and apoptosis pathways. |

| Dosage Response | Low doses show minimal effects; high doses lead to significant cellular alterations. |

| Antimicrobial Activity | Potential antimicrobial properties linked to structural similarities with other compounds. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 4-chloro-5-methoxy-2-nitrobenzoate, and how do reaction conditions influence regioselectivity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification of precursor benzoic acids. For example, thionyl chloride (SOCl₂) or oxalyl chloride in dichlorethane (DCE) with catalytic dimethylformamide (DMF) is often used to activate carboxylic acids to acyl chlorides, followed by methanol esterification . Regioselectivity is controlled by steric and electronic factors: electron-withdrawing groups (e.g., nitro) direct substitution to meta/para positions, while reaction temperature (0–50°C) and solvent polarity (benzene vs. dichloromethane) influence reaction rates and byproduct formation .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR resolve substituent positions (e.g., methoxy vs. nitro group splitting patterns). For example, the methoxy group typically appears as a singlet near δ 3.8–4.0 ppm, while aromatic protons show coupling patterns dependent on adjacent substituents .

- XRD : Single-crystal X-ray diffraction (using SHELX software) confirms molecular geometry and intermolecular interactions (e.g., π-stacking or halogen bonding) .

- MS : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation pathways .

Q. How can researchers optimize purification methods for this compound?

- Methodological Answer : Recrystallization using mixed solvents (e.g., ethanol/water) is effective for removing unreacted starting materials. Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves regioisomers. For polar impurities, preparative HPLC with a C18 column and acetonitrile/water mobile phase achieves >95% purity .

Advanced Research Questions

Q. How should contradictions in spectral data (e.g., unexpected NMR splitting or XRD bond lengths) be addressed during characterization?

- Methodological Answer : Contradictions may arise from dynamic processes (e.g., rotamers) or crystal packing effects. Variable-temperature NMR (VT-NMR) can identify conformational exchange broadening. For XRD, refining thermal displacement parameters or using twin-law corrections (via SHELXL) resolves anomalous bond lengths. Cross-validation with DFT-optimized geometries (e.g., Gaussian09) provides electronic structure insights .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. Fukui indices identify electrophilic sites (e.g., para to nitro groups). Molecular docking (AutoDock Vina) screens interactions with biological targets, such as enzyme active sites, guided by PubChem bioactivity data .

Q. How can experimental design mitigate hazards during large-scale synthesis?

- Methodological Answer :

- Safety Protocols : Use flame-retardant lab coats, nitrile gloves, and fume hoods to handle toxic reagents (e.g., thionyl chloride) .

- Waste Management : Neutralize acidic byproducts with sodium bicarbonate before disposal.

- Process Optimization : Replace benzene with less hazardous solvents (e.g., toluene) and employ flow chemistry to minimize exposure .

Q. What strategies resolve discrepancies in reaction yields reported across literature?

- Methodological Answer : Systematic Design of Experiments (DoE) evaluates variables (e.g., stoichiometry, catalyst loading). For example, a central composite design (CCD) can model interactions between temperature and solvent polarity. Reproducibility is enhanced by严格控制 moisture levels (e.g., molecular sieves in reflux setups) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.